molecular formula C18H16ClN3O3S2 B2621706 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 864919-30-2

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2621706
M. Wt: 421.91
InChI Key: ZPWRTGDKOWRURJ-UHFFFAOYSA-N
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Description

The compound “2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also contains chlorophenyl and dimethoxyphenyl groups, which are common in various pharmaceuticals and synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a thiadiazole ring attached to a chlorophenyl group and a dimethoxyphenyl group. The exact structure would depend on the specific locations of these attachments .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The thiadiazole ring, for example, might be expected to participate in reactions with electrophiles. The chlorophenyl and dimethoxyphenyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the chlorophenyl and dimethoxyphenyl groups could influence the compound’s solubility, melting point, and other properties .

Future Directions

The study and development of new organic compounds is a vast field with many potential applications, including in pharmaceuticals, materials science, and synthetic chemistry. This compound, with its complex structure and potential for biological activity, could be an interesting subject for future research .

properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-24-11-7-8-15(25-2)14(9-11)20-16(23)10-26-18-21-17(22-27-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWRTGDKOWRURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

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